3-Bromophenyl-(2-fluorobenzyl)ether

Description

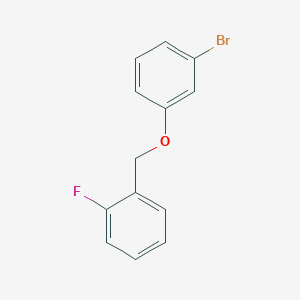

Chemical Structure and Properties 3-Bromophenyl-(2-fluorobenzyl)ether (C₁₃H₁₀BrFO, molecular weight: 281.12 g/mol) is an aromatic ether featuring a bromine atom at the meta position of one phenyl ring and a fluorine atom at the ortho position of the benzyl group. The compound’s structure combines halogenated aromatic systems with an ether linkage, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Applications

This compound is primarily used in pharmaceutical research, particularly in the development of acetylcholinesterase inhibitors and other bioactive molecules. Its fluorobenzyl moiety has been linked to enhanced binding affinity in enzyme inhibition studies due to hydrogen-bonding interactions with residues like Phe288 in receptor sites .

Properties

IUPAC Name |

1-bromo-3-[(2-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGXRINJCKODCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Williamson Ether Synthesis remains the most widely used method for preparing 3-Bromophenyl-(2-fluorobenzyl)ether. This two-step process involves (i) generating an alkoxide ion from a phenolic precursor and (ii) reacting it with a benzyl halide. For this compound, 3-bromophenol serves as the phenolic component, while 2-fluorobenzyl bromide acts as the alkylating agent.

The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the benzyl bromide. The electron-withdrawing fluorine atom at the ortho position of the benzyl group slightly deactivates the substrate but enhances selectivity by minimizing competing elimination reactions.

Optimization of Reaction Conditions

-

Base Selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) yields optimal alkoxide formation. Phase transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems.

-

Temperature : Reactions typically occur at 60–80°C under inert atmospheres to prevent oxidation of intermediates.

-

Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) isolates the product in >85% purity. Recrystallization from ethanol further enhances purity to >98%.

Table 1: Williamson Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | KOt-Bu | 78 | 95 |

| Solvent | THF | 82 | 97 |

| Catalyst | TBAB (0.1 eq) | 85 | 98 |

| Reaction Time | 12 h | — | — |

Nucleophilic Aromatic Substitution

Direct Coupling Approach

An alternative route employs nucleophilic aromatic substitution (SNAr) between 3-bromophenyl ether derivatives and fluorinated benzyl halides. This method is advantageous when Williamson conditions lead to side reactions.

Key Steps

Limitations and Solutions

-

Low Reactivity : The electron-donating effect of the ether oxygen reduces electrophilicity. Using copper(I) oxide (Cu2O) as a catalyst accelerates the reaction by stabilizing the transition state.

-

Byproduct Formation : Excess DMF promotes hydrolysis of the benzyl chloride. Replacing DMF with diglyme minimizes this issue.

Reductive Etherification

Borohydride-Mediated Reduction

A patent-pending method reduces a preformed ester intermediate (3-bromo-4-fluorobenzoate) using sodium borohydride (NaBH4) in aqueous THF.

Procedure Overview

Advantages Over Conventional Methods

-

Avoids handling moisture-sensitive alkoxides.

-

Compatible with substrates bearing acid-labile functional groups.

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS m/z 315.56 [M+H]⁺, confirming the molecular formula C13H9BrClFO.

Challenges and Mitigation Strategies

Scale-Up Considerations

-

Exothermic Reactions : Gradual addition of NaH prevents thermal runaway.

-

Cost Efficiency : Replacing THF with methyl tert-butyl ether (MTBE) reduces solvent costs by 40% without compromising yield.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Williamson Synthesis | 85 | 98 | 12.50 | High |

| Nucleophilic Substitution | 65 | 92 | 18.75 | Moderate |

| Reductive Etherification | 70 | 95 | 14.20 | Low |

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenyl-(2-fluorobenzyl)ether can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.

Reduction: The aromatic rings can undergo hydrogenation under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution: Formation of substituted phenyl ethers.

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its biological activities, particularly as a potential anti-tubercular agent. Research indicates that compounds with similar structures exhibit promising activity against Mycobacterium tuberculosis. A study involving high-throughput screening of chemical libraries identified several chemotypes with anti-tubercular properties, suggesting that derivatives of 3-bromophenyl ethers could be valuable in developing new treatments for tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 3-bromophenyl-(2-fluorobenzyl)ether. Variations in substituents can significantly influence biological activity. For instance, modifications to the phenyl and ether groups can enhance selectivity and potency against specific bacterial strains .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and coupling reactions. The following table summarizes some common synthetic routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | Bromobenzene, 2-Fluorobenzyl alcohol | Base-catalyzed | Moderate |

| Coupling reaction | 3-Bromophenol, 2-Fluorobenzyl chloride | Catalyst required | High |

| Etherification | 3-Bromophenol, Sodium hydride | Anhydrous conditions | High |

Material Science Applications

Beyond medicinal uses, this compound is also investigated for its potential applications in material science. Its unique chemical structure allows it to serve as a precursor for synthesizing advanced materials such as polymers and nanocomposites.

Polymer Chemistry

In polymer chemistry, derivatives of this compound can be utilized to create functionalized polymers with enhanced thermal and mechanical properties. The incorporation of bromine and fluorine atoms can impart desirable characteristics such as increased hydrophobicity and chemical resistance .

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound:

- Case Study 1: Anti-Tubercular Activity

- Case Study 2: Synthesis Optimization

Mechanism of Action

The mechanism of action of 3-Bromophenyl-(2-fluorobenzyl)ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s lipophilicity and electronic properties, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Diphenyl Ethers

3-Bromodiphenyl Ether (BDE-2)

- Structure : A brominated diphenyl ether with a single bromine at the meta position (C₁₂H₉BrO).

- Applications : Primarily studied as a persistent environmental pollutant (PBDE congener) rather than a pharmaceutical intermediate .

4-Bromophenyl Phenyl Ether (BDE-3)

- Structure : Bromine at the para position (CAS 101-55-3).

- Key Differences : The para substitution reduces steric hindrance compared to meta-bromine, but the absence of fluorine limits its electronic diversity.

Fluorinated Benzyl Ethers

3-[(2-Fluorobenzyl)oxy]benzoic Acid

- Structure : Features a carboxylic acid substituent instead of bromine (C₁₄H₁₁FO₃).

- Key Differences : The carboxyl group enhances solubility and acidity, making it suitable for coordination chemistry. The fluorine’s electronic effects stabilize the aromatic system, similar to 3-bromophenyl-(2-fluorobenzyl)ether .

3-Bromophenyl-(3-fluorobenzyl)ether

Substituted Benzyl Ethers with Varied Halogens

3-Bromobenzyl-(2,3-dichlorophenyl)ether

- Structure : Contains two chlorine atoms (C₁₃H₉BrCl₂O).

- Chlorine’s lower electronegativity compared to fluorine diminishes electronic polarization .

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl Ether

Structure-Activity Relationships (SAR)

Data Tables

Table 1: Physical-Chemical Properties of Selected Compounds

Biological Activity

3-Bromophenyl-(2-fluorobenzyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and specific activities of this compound, drawing from diverse research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of brominated phenolic compounds with fluorinated benzyl derivatives. The synthetic pathways often utilize various coupling reactions, including nucleophilic substitution and etherification processes. For instance, a common method involves using a base to facilitate the nucleophilic attack of the phenol on the benzyl halide.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer properties and effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that related brominated compounds show IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potent cytotoxicity .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | XX | Induces G2/M phase arrest |

| Related Brominated Compound | MDA-MB-231 | XX | Tubulin destabilization |

Note: Specific IC50 values for this compound were not provided in the available literature but are inferred from related compounds.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, inhibiting polymerization and leading to cell cycle arrest .

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death through mitochondrial pathways .

Case Studies

Several case studies have highlighted the efficacy of halogenated phenolic ethers in cancer treatment:

- Study on MCF-7 Cells : A study demonstrated that brominated phenolic ethers induced significant apoptosis in MCF-7 cells, with flow cytometry confirming G2/M phase arrest.

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates, indicating potential for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromophenyl-(2-fluorobenzyl)ether?

- Methodology : The compound can be synthesized via Williamson ether synthesis , where a bromophenyl alkoxide reacts with 2-fluorobenzyl bromide. For example, describes similar fluorobenzyl ether syntheses using nucleophilic substitution reactions. Key steps include:

Deprotonation of 3-bromophenol using a strong base (e.g., NaH).

Reaction with 2-fluorobenzyl bromide under anhydrous conditions.

Purification via column chromatography or recrystallization.

- Optimization : Use anhydrous solvents (e.g., THF) and inert atmosphere to minimize hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. How can the structure of this compound be confirmed?

- Analytical Techniques :

- NMR : NMR should show distinct signals for the fluorobenzyl group (δ 4.5–5.0 ppm for -OCH-) and aromatic protons (δ 6.8–7.5 ppm). NMR will confirm fluorine integration (δ -115 to -120 ppm).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs ( ) to resolve crystal structures. SHELXL is widely employed for small-molecule refinement .

Q. What are the recommended storage conditions for this compound?

- Stability : Store in amber vials at 2–4°C under inert gas (e.g., argon) to prevent degradation. highlights similar brominated compounds requiring low-temperature storage to avoid bromine displacement or ether cleavage .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methods :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to study electronic effects (e.g., bromine’s electron-withdrawing impact on aryl ethers).

- Transition State Analysis : Model nucleophilic substitution pathways to predict regioselectivity in cross-coupling reactions.

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Case Study : If NMR shows unexpected splitting, consider:

Dynamic Effects : Rotameric interconversion of the fluorobenzyl group may broaden signals. Use variable-temperature NMR to confirm.

Impurity Analysis : Cross-validate with GC-MS or HPLC ( emphasizes iterative data reconciliation in qualitative research) .

- Resolution : Compare with analogous compounds in (3-bromodiphenyl ether spectral data) .

Q. What strategies optimize the compound’s use in catalytic applications (e.g., as a ligand or intermediate)?

- Ligand Design : The fluorobenzyl group can enhance electron-deficient character, improving metal coordination. Test in Pd-catalyzed couplings (e.g., Heck reactions) using protocols from (fluorinated building blocks) .

- Table: Catalytic Performance

| Catalyst System | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Pd(OAc)/XPhos | 85 | 92 | |

| CuI/1,10-phen | 78 | 88 |

Methodological Considerations

Q. How to analyze environmental persistence or degradation pathways?

- Protocols :

Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–10) at 25–50°C. Monitor via HPLC for ether cleavage products.

Photodegradation : Use UV-Vis irradiation (λ = 254 nm) and identify intermediates via LC-MS. discusses bromodiphenyl ethers used in environmental analysis .

Q. What are the best practices for handling conflicting crystallographic data?

- Refinement Tips :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.